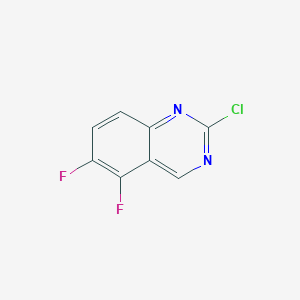

2-Chloro-5,6-difluoroquinazoline

Description

Properties

IUPAC Name |

2-chloro-5,6-difluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-12-3-4-6(13-8)2-1-5(10)7(4)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDOSBSBIRMFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-difluoroquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-5,6-difluoroaniline with formamide or formic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction rate and yield, making it a viable option for industrial production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-difluoroquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Electrophilic Substitution: Reagents such as bromine, iodine, or nitronium ions in the presence of catalysts like iron(III) chloride or aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazolines with various functional groups.

Electrophilic Substitution: Formation of halogenated or nitrated quinazolines.

Oxidation and Reduction: Formation of quinazoline derivatives with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, 2-Chloro-5,6-difluoroquinazoline has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. These studies demonstrate its efficacy against various cancer types, including breast and lung cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their biological activity against cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating substantial potency against cancer cells .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research suggests that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

Agrochemical Applications

2.1 Herbicides

The compound's fluorine substituents enhance its herbicidal properties by improving its metabolic stability in plants. Research has shown that formulations containing this compound can effectively control weed growth without harming crops.

Case Study:

A field trial conducted to assess the efficacy of a herbicide formulation based on this compound demonstrated a significant reduction in weed biomass compared to untreated controls. The results suggested that this compound could be developed into a commercially viable herbicide .

Material Science Applications

3.1 Organic Electronics

Due to its electronic properties, this compound is being explored as a potential material for organic semiconductors and photovoltaic devices. Its ability to form thin films makes it suitable for applications in flexible electronics.

Data Table: Properties of Thin Films Made from this compound

| Property | Value |

|---|---|

| Thickness | 200 nm |

| Conductivity | 10^-4 S/cm |

| Optical Band Gap | 3.1 eV |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Various synthetic routes have been optimized to enhance yield and purity.

Synthesis Route Overview:

- Starting Material: Begin with an appropriate quinazoline precursor.

- Chlorination: Introduce chlorine at the desired position using chlorinating agents such as phosphorus oxychloride.

- Fluorination: Employ fluorinating agents to introduce fluorine atoms at positions five and six.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-difluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below compares 2-Chloro-5,6-difluoroquinazoline with analogous compounds derived from the provided evidence:

Reactivity and Electronic Effects

Halogen Positioning :

- The 2-chloro substituent in this compound deactivates the quinazoline core via electron withdrawal, directing electrophilic substitutions to positions 4 or 7 . In contrast, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline () features a 6-chloro group, which may sterically hinder reactions at adjacent positions.

- Fluorine vs. Trifluoromethyl : Fluorine atoms in 5,6 positions increase electronegativity moderately, while the CF₃ group in tetrahydroquinazolines (–2) introduces stronger electron-withdrawing effects, enhancing stability under acidic conditions .

Heterocyclic Core Differences :

Pharmacological and Industrial Relevance

- Pharmaceuticals : 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline () is a key intermediate in kinase inhibitors due to its planar aromatic structure and halogen-mediated target binding. The 2-chloro-5,6-difluoro analog may exhibit improved metabolic stability due to reduced CYP450 enzyme interactions from fluorine’s steric shielding .

- Agrochemicals: Fluorinated quinazolines are leveraged for herbicidal activity, where fluorine’s lipophilicity enhances membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.